![molecular formula C13H21N3O3S B13820140 {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidine ring, a hydrazone moiety, and an acetic acid group, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: Reacting octan-2-one with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then reacted with thioglycolic acid to form the thiazolidine ring through a cyclization reaction.
Acetylation: Finally, the thiazolidine intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Esters or amides.
科学的研究の応用
Chemistry
The unique structure of {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the synthesis of advanced materials, such as polymers and coatings, due to its versatile reactivity.
作用機序
The mechanism of action of {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the thiazolidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the target site .
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the hydrazone and acetic acid groups.
Hydrazone derivatives: Contain the hydrazone moiety but differ in the rest of the structure.
Acetic acid derivatives: Include the acetic acid group but have different substituents.
Uniqueness
The combination of the thiazolidine ring, hydrazone moiety, and acetic acid group in {(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid provides a unique set of chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .
特性
分子式 |
C13H21N3O3S |
|---|---|
分子量 |
299.39 g/mol |
IUPAC名 |
2-[(2Z)-2-[(E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O3S/c1-3-4-5-6-7-9(2)15-16-13-14-12(19)10(20-13)8-11(17)18/h10H,3-8H2,1-2H3,(H,17,18)(H,14,16,19)/b15-9+ |
InChIキー |
TVXRWNAUYRRHFW-OQLLNIDSSA-N |
異性体SMILES |
CCCCCC/C(=N/N=C\1/NC(=O)C(S1)CC(=O)O)/C |
正規SMILES |
CCCCCCC(=NN=C1NC(=O)C(S1)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


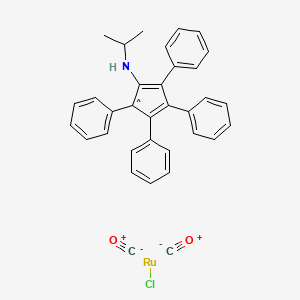

![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
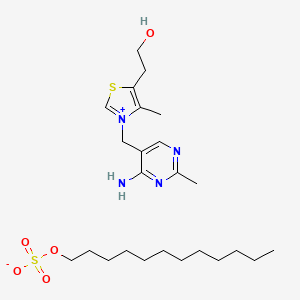
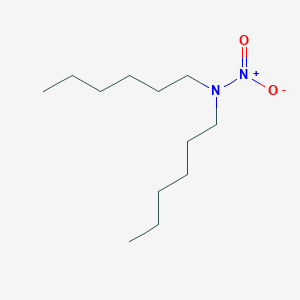
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
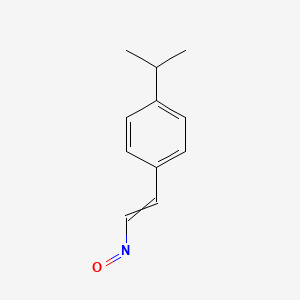

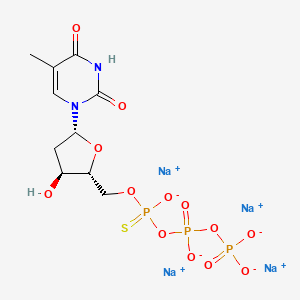
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

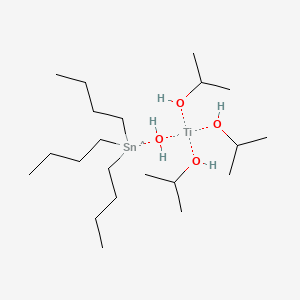
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
